molecular formula C16H23F3N2 B14920226 1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B14920226
M. Wt: 300.36 g/mol
InChI Key: SUEGNHBVKRMQOH-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound that belongs to the class of piperazines, which are commonly used in medicinal chemistry for their diverse biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-(Butan-2-yl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s ability to cross cell membranes and reach its target sites. The piperazine ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-(Butan-2-yl)-4-benzylpiperazine: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    1-(Butan-2-yl)-4-[2-(fluoromethyl)benzyl]piperazine: Contains a fluoromethyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and metabolic stability.

    1-(Butan-2-yl)-4-[2-(chloromethyl)benzyl]piperazine: Contains a chloromethyl group, which affects its reactivity and biological activity.

Uniqueness: The presence of the trifluoromethyl group in 1-(Butan-2-yl)-4-[2-(trifluoromethyl)benzyl]piperazine distinguishes it from similar compounds by enhancing its lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H23F3N2

Molecular Weight

300.36 g/mol

IUPAC Name

1-butan-2-yl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C16H23F3N2/c1-3-13(2)21-10-8-20(9-11-21)12-14-6-4-5-7-15(14)16(17,18)19/h4-7,13H,3,8-12H2,1-2H3

InChI Key

SUEGNHBVKRMQOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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